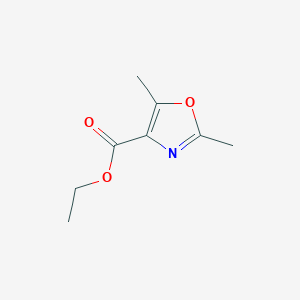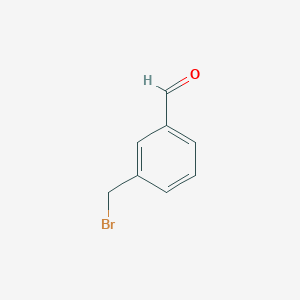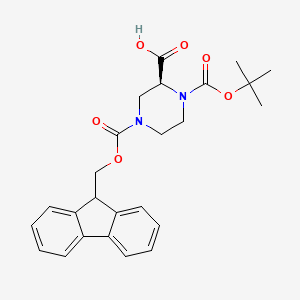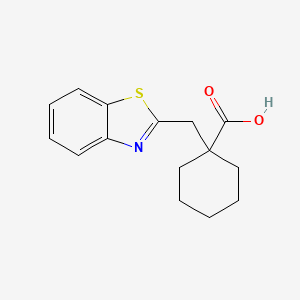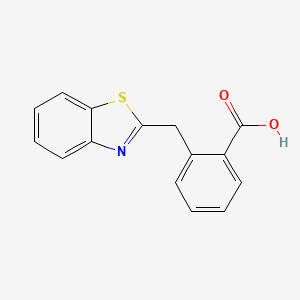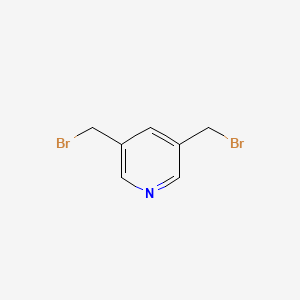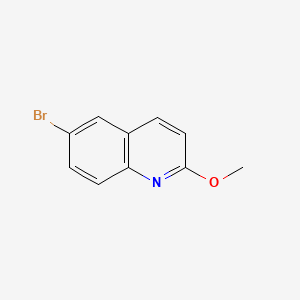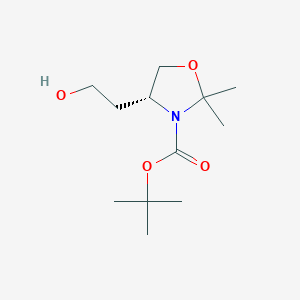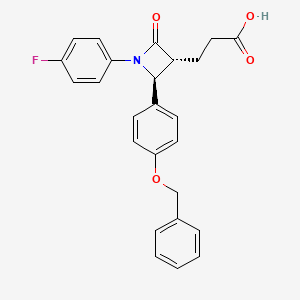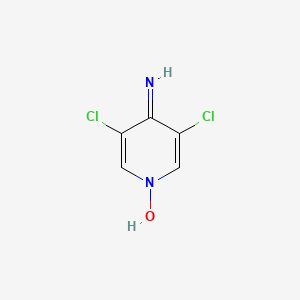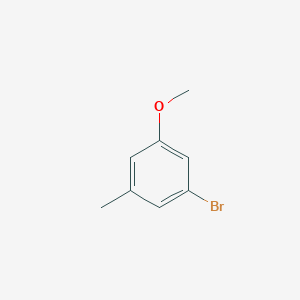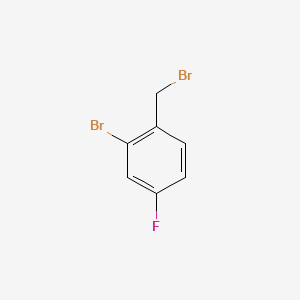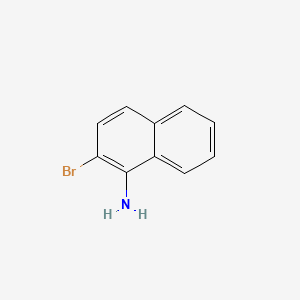
1-Amino-2-bromonaphthalene
Vue d'ensemble
Description
1-Amino-2-bromonaphthalene is a chemical compound that is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. It contains an amino group (-NH2) attached to the first carbon of the naphthalene ring and a bromine atom attached to the second carbon. This structure makes it a useful intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
Synthesis Analysis
The synthesis of 1-Amino-2-bromonaphthalene and its derivatives can be achieved through various methods. For instance, the oxidative coupling of 2-aminonaphthalenes mediated by copper(II) has been shown to result in the formation of binaphthyls and carbazoles, depending on the specific substrates used . Additionally, the palladium-catalyzed annulation of alkynes by (2-Iodophenyl)acetonitrile has been employed to synthesize 3,4-disubstituted 2-aminonaphthalenes, which suggests potential pathways for the synthesis of brominated derivatives .
Molecular Structure Analysis
The molecular structure of 1-Amino-2-bromonaphthalene derivatives can be complex, with the potential for tautomerism as seen in protonated aminonaphthalenes. These tautomers can have the proton on the amino group or on the naphthalene moiety, which affects their electronic spectra and properties . The Schiff base derived from 1-aminonaphthalene has been characterized crystallographically, indicating the potential for detailed structural analysis of related compounds .
Chemical Reactions Analysis
1-Amino-2-bromonaphthalene can undergo various chemical reactions due to the presence of both amino and bromo functional groups. The amino group can participate in the formation of Schiff bases, as demonstrated by the reaction of 1-aminonaphthalene with 2-hydroxy-3-methoxybenzaldehyde . The bromo group, on the other hand, is a good leaving group that can facilitate nucleophilic substitution reactions, which can be useful in further functionalizing the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Amino-2-bromonaphthalene derivatives can vary widely. For example, the Schiff base of 1-aminonaphthalene exhibits antimicrobial activities, which could be attributed to its molecular structure . The electronic spectra of protonated aminonaphthalenes have been studied, showing the influence of tautomerism on their photophysical properties . Additionally, the synthesis of polymers from aminonaphthalenes indicates that these compounds can have distinct morphologies and electrical conductivities, which are important for their applications in materials science .
Applications De Recherche Scientifique
DNA-Binding Fluorophores Synthesis
1-Amino-2-bromonaphthalene derivatives have been utilized in the synthesis of DNA-binding fluorophores. Kingsbury et al. (2019) developed a practical synthesis route for tricyclic 2-amino-6-bromonaphthalenes, which are critical intermediates in modifying the tertiary aminonaphthalene core of DANPY. This biocompatible chromophore has shown potential in staining various cellular targets, indicating its significance in biophotonics and membrane staining applications (Kingsbury et al., 2019).
Colorimetric Sensor for Cysteine Detection
Shang et al. (2016) explored the application of 2-bromonaphthalene-1,4-dione as a colorimetric sensor for detecting cysteine in water solutions and bovine serum albumin. The study demonstrated the compound's selective and sensitive detection capabilities, highlighting its potential as a practical tool in biochemical and medical research (Shang et al., 2016).
Selective Detection of Hg2+ and Ni2+ Ions
Aggrwal et al. (2021) investigated the reaction products of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, resulting in compounds capable of selectively detecting Hg2+ and Ni2+ ions. This study suggests the potential of 1-amino-2-bromonaphthalene derivatives in developing selective ion detection systems (Aggrwal et al., 2021).
Microwave-Assisted Amination
Wang et al. (2003) demonstrated the rapid synthesis of 1-aminonaphthalenes, including 1-amino-2-bromonaphthalene derivatives, via palladium-catalyzed aryl amination under microwave conditions. This method presents a faster and more efficient route for synthesizing such compounds, which are valuable in organic synthesis and pharmaceutical research (Wang et al., 2003).
Reduction to Naphthalene
Hanson et al. (2015) explored the use of bispyridinylidene organic reducing agents to effectively convert 1-bromonaphthalene to naphthalene under mild conditions. This study showcases the application of 1-amino-2-bromonaphthalene derivatives in organic reduction reactions, contributing to the development of new reductants in synthetic chemistry (Hanson et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromonaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHNFUTUJAFCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447278 | |
| Record name | 1-Amino-2-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-bromonaphthalene | |
CAS RN |
771-14-2 | |
| Record name | 1-Amino-2-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-2-bromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)
